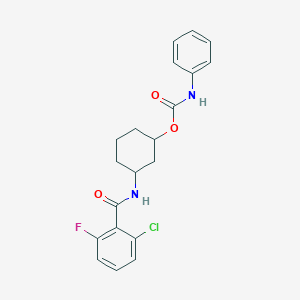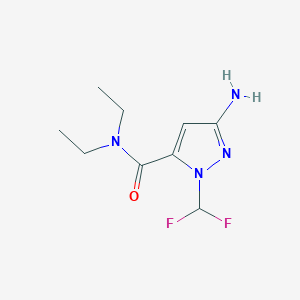![molecular formula C15H19NO4S B2940804 (E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid CAS No. 327094-03-1](/img/structure/B2940804.png)
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPS is a small molecule that was first synthesized by researchers at the University of Oxford in 2009. It has since been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. MPS has shown promise as a potential therapeutic agent for cancer treatment, as well as a tool for studying CAIX function in vitro and in vivo.
作用機序
MPS works by binding to the active site of CAIX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. MPS has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
MPS has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit CAIX activity, decrease the pH of the tumor microenvironment, and induce apoptosis in cancer cells. MPS has also been shown to decrease the expression of genes involved in tumor growth and metastasis, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
MPS has several advantages as a tool for studying CAIX function in vitro and in vivo. It is a potent inhibitor of CAIX activity, which allows for the investigation of the enzyme's role in cancer cells. MPS is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPS has some limitations as a tool for studying CAIX. It is a small molecule that may not accurately reflect the complex interactions between CAIX and other proteins in cancer cells. Additionally, MPS has not yet been tested in clinical trials, so its potential as a therapeutic agent is still uncertain.
将来の方向性
There are several future directions for research on MPS and its potential as a therapeutic agent for cancer treatment. One area of research is the development of more potent and selective CAIX inhibitors. Another area of research is the investigation of the synergistic effects of MPS with other anti-cancer agents. Additionally, the development of MPS analogs with improved pharmacokinetic properties may lead to more effective cancer treatments. Finally, the use of MPS as a tool for studying CAIX function in vivo may lead to a better understanding of the role of this enzyme in cancer cells.
合成法
The synthesis of MPS is a multi-step process that involves several chemical reactions. The first step is the synthesis of 4-methyl-3-(piperidine-1-sulfonyl)phenylboronic acid, which is then coupled with ethyl 3-bromoacrylate to form MPS. The final product is then purified using column chromatography to obtain a pure sample.
科学的研究の応用
MPS has been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. It has been shown to inhibit CAIX activity in vitro and in vivo, which can lead to a decrease in tumor growth and metastasis. MPS has also been used as a tool to study the function of CAIX in cancer cells, as well as its potential as a therapeutic target.
特性
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)
![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)
methanone](/img/structure/B2940727.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)
